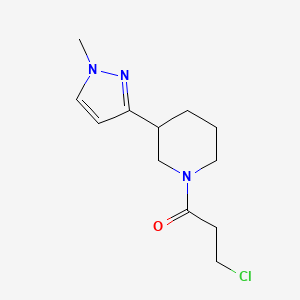

3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJNMZXDYQKQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a convergent approach:

- Construction or procurement of the substituted piperidine intermediate bearing the 1-methyl-1H-pyrazol-3-yl substituent at the 3-position.

- Introduction of the 3-chloro-propan-1-one moiety via nucleophilic substitution or acylation reactions on the piperidine nitrogen.

This approach allows for modular assembly, optimizing each fragment before final coupling.

Preparation of the 3-(1-methyl-1H-pyrazol-3-yl)piperidine Intermediate

A key precursor is the piperidine ring substituted at the 3-position with the 1-methyl-pyrazolyl group. Known methods for this include:

Nucleophilic substitution on halogenated piperidine derivatives: Starting from 3-halo-piperidine (e.g., 3-bromopiperidine), a nucleophilic aromatic substitution with 1-methyl-1H-pyrazol-3-yl lithium or magnesium reagents can be employed. For example, a Grignard reagent prepared from 1-methyl-pyrazole derivatives can be reacted with 3-bromopiperidine under controlled conditions in tetrahydrofuran (THF) to yield the substituted piperidine.

Reductive amination or cross-coupling reactions: Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) can be used to attach the pyrazole ring to the piperidine scaffold if suitable halogenated or boronic acid derivatives are available.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of pyrazolyl-piperidine | 3-bromopiperidine + 1-methyl-pyrazol-3-yl magnesium bromide in THF, 0°C to RT | 65-75 | Controlled addition to avoid side reactions |

| 2 | Acylation | 3-chloropropanoyl chloride, triethylamine, DCM, 0°C to RT | 70-85 | Base scavenges HCl, ensures amide formation |

Analytical and Purification Notes

- The intermediate and final products are typically purified by column chromatography or recrystallization.

- Characterization is performed using NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the pyrazole ring, piperidine moiety, and chloro-ketone functionalities.

- The purity and identity are critical for subsequent biological evaluation, often requiring HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can lead to the formation of alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of pyrazole and piperidine derivatives on biological systems.

Mechanism of Action

The mechanism of action of 3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Positional Isomerism :

- 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine Analogs :

- Example: 3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS: 2097991-93-8).

- Key Difference : The pyrazole group is attached at the 4-position of the piperidine ring instead of the 3-position.

- Impact : Positional isomerism can alter steric effects and binding affinity in biological targets. For instance, analogs with substituents at the 3-position of piperidine (like the target compound) may exhibit distinct conformational flexibility compared to 4-substituted derivatives .

Heterocycle Replacement :

- Thiomorpholine Derivatives :

- Example: 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one (CAS: 2098000-27-0).

- Key Difference : The pyrazole is replaced with thiomorpholine.

- Impact : Thiomorpholine introduces a sulfur atom, which may enhance metabolic stability or alter electronic properties compared to pyrazole-containing analogs .

Functional Group Modifications

Chlorine Atom Replacement :

- Bromo and Methoxy Derivatives :

- Examples:

- (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (IC₅₀ = 360 nM) .

- 1-(3-((6-Methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one . Impact: Bromo substituents (electron-withdrawing) enhance potency in kinase inhibition, while methoxy groups (electron-donating) may improve solubility .

Amide vs. Ketone Backbone :

- Amide-Based Derivatives: Example: (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile (IC₅₀ = 480 nM) . Impact: Amide bonds improve metabolic stability by reducing susceptibility to esterase-mediated degradation, a common issue in ketone-based compounds .

Key Observations :

- Pyrimidoindole-containing analogs (e.g., compounds 33–36 in ) demonstrate significant kinase inhibitory activity, with IC₅₀ values in the nanomolar range.

- Chlorine at the β-position (as in the target compound) is a common feature in molecules designed for enhanced electrophilicity and target engagement .

Biological Activity

3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS: 2098088-88-9) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₈ClN₃O

- Molecular Weight : 255.74 g/mol

- Structure : The compound features a chloro group, a piperidine ring, and a pyrazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various bacterial strains. For instance, derivatives in related studies showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3-chloro... | 0.22 - 0.25 | Staphylococcus aureus |

| Related Derivative | 0.25 | Candida albicans |

Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound.

Cytotoxicity Results :

- The compound demonstrated low cytotoxicity with IC₅₀ values greater than 60 μM, indicating a favorable safety margin for further development .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor.

Enzyme Inhibition Studies :

- It has shown promising results as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor, with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR .

| Enzyme | IC₅₀ (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| DHFR | 0.52 - 2.67 |

Case Studies

Several case studies involving similar pyrazole derivatives provide insight into the biological activities of compounds related to this compound.

Case Study Overview :

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties, revealing that modifications in the structure significantly impacted their efficacy against various pathogens .

- Synergistic Effects : Some derivatives demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, which reduced their MICs significantly .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one?

Methodological Answer: The synthesis typically involves coupling reactions between substituted piperidines and pyrazole derivatives. For example, amide bond formation using coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, as demonstrated in analogous piperazine-pyrazole syntheses . Key steps include:

- Activation of the carboxylic acid group using TBTU.

- Base-mediated coupling (e.g., triethylamine) to form the propan-1-one backbone.

- Purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- X-ray crystallography : Determines precise bond lengths, angles, and hydrogen-bonding networks (e.g., monoclinic crystal system with space group P2₁/c, as reported for related pyrazole-piperidine derivatives) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methyl groups on pyrazole resonate at δ ~2.5 ppm in ¹H NMR .

- IR spectroscopy : Validates carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C-Cl bonds at ~550–750 cm⁻¹.

Q. How can researchers ensure compound purity and stability during storage?

Methodological Answer:

- HPLC analysis : Monitors purity (>95%) using reverse-phase columns and UV detection (λ = 254 nm) .

- Stability studies : Store under inert atmosphere (argon) at −20°C to prevent hydrolysis of the ketone moiety. Avoid exposure to moisture or light, as chlorinated compounds may degrade via SN1/SN2 pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

Methodological Answer: Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst loading : Use 1.2 equivalents of coupling agents (e.g., TBTU) to drive reactions to completion.

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acid chloride formation) to minimize side reactions.

- Work-up protocols : Extract unreacted starting materials with ethyl acetate/water partitions, followed by drying over MgSO₄ .

Q. How do computational approaches (e.g., DFT) predict reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-rich N-atoms may participate in hydrogen bonding with biological targets .

- Molecular docking : Simulates binding to enzymes (e.g., coagulation factor Xa) using PyMOL or AutoDock, leveraging crystallographic data from related inhibitors .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Assay standardization : Use positive controls (e.g., known FXa inhibitors) and replicate experiments under identical conditions (pH, temperature) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate contributing factors. For instance, 3-chloro substitution enhances hydrophobic interactions in enzyme pockets .

- Data normalization : Express activity as IC₅₀ values relative to a common reference compound to mitigate inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.